molecular formula C13H19ClF3N3OS B13547849 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride

1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride

Cat. No.: B13547849
M. Wt: 357.82 g/mol
InChI Key: TUMJHMBRNZNYKJ-UHFFFAOYSA-N
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Description

1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride is a complex organic compound that features a piperidine ring substituted with an amino group and a trifluoromethyl group, as well as a thiazole ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride typically involves multiple steps. One common approach is to start with the synthesis of the piperidine ring, followed by the introduction of the amino and trifluoromethyl groups. The thiazole ring is then synthesized separately and coupled with the piperidine derivative. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to accelerate the reactions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It can be used in the production of specialty chemicals, pharmaceuticals, or other industrial products.

Mechanism of Action

The mechanism of action of 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride include other piperidine and thiazole derivatives, such as:

  • 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone
  • 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrobromide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of both the piperidine and thiazole rings, along with the amino and trifluoromethyl groups, gives the compound unique chemical and biological properties that can be exploited in various research and industrial contexts.

Properties

Molecular Formula

C13H19ClF3N3OS

Molecular Weight

357.82 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride

InChI

InChI=1S/C13H18F3N3OS.ClH/c1-7-11(18-8(2)21-7)5-12(20)19-4-3-9(10(17)6-19)13(14,15)16;/h9-10H,3-6,17H2,1-2H3;1H

InChI Key

TUMJHMBRNZNYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)CC(=O)N2CCC(C(C2)N)C(F)(F)F.Cl

Origin of Product

United States

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